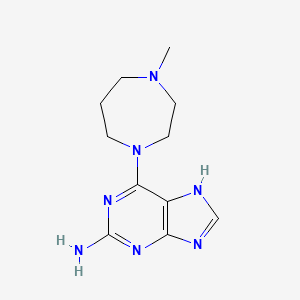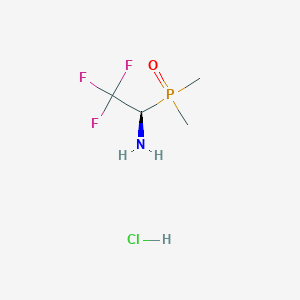![molecular formula C10H13ClN2S B2690632 2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride CAS No. 1052540-31-4](/img/structure/B2690632.png)
2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride is a compound with the CAS Number: 1052540-31-4 . It has a molecular weight of 228.75 and belongs to the class of benzonitrile derivatives.
Molecular Structure Analysis
The IUPAC name of this compound is 2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride . The InChI code is 1S/C10H12N2S.ClH/c11-5-6-13-8-10-4-2-1-3-9(10)7-12;/h1-4H,5-6,8,11H2;1H .Physical And Chemical Properties Analysis
This compound is a powder and it is stored at room temperature .科学的研究の応用
Corrosion Inhibition
Compounds with structures similar to "2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride" have been investigated for their potential as corrosion inhibitors. Schiff bases derived from thiosalicylaldehyde, with functionalities similar to the aminoethylsulfanyl group, have shown significant inhibition properties for mild steel corrosion in hydrochloric acid environments. These studies suggest that sulfur-containing compounds can effectively adsorb onto metal surfaces, forming protective layers against corrosion. The adsorption often follows the Langmuir adsorption isotherm, indicating a strong and specific interaction between the inhibitor molecules and the metal surface (Behpour et al., 2008).
Antioxidant Mechanisms in Wine
Research into the oxidation mechanisms in wine has identified the role of sulfur-containing compounds, such as thiol groups, in reacting with electrophilic species like quinones. These reactions are crucial for understanding the oxidative stability of wines and the preservation of their aromatic qualities. The study of reaction rates between quinones and various nucleophiles, including sulfur-containing compounds, offers insights into how similar structures to "2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride" might interact in complex biological or chemical systems (Nikolantonaki & Waterhouse, 2012).
Antimicrobial Applications
Compounds featuring sulfur-containing motifs have been explored for their antimicrobial properties, particularly against Helicobacter pylori, a bacterium implicated in various gastrointestinal diseases. Novel structures derived from benzimidazole sulfanyl derivatives have shown potent activities against this pathogen. Such studies underscore the potential of sulfur-containing compounds, including those similar to "2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride," to serve as templates for developing new antimicrobial agents (Carcanague et al., 2002).
Environmental Remediation
The electrochemical degradation of sulfonamide antibiotics, which share a sulfonamide group commonality with the query compound, has been studied to address water pollution. These investigations reveal the potential of sulfur-containing compounds in environmental remediation technologies, especially in the breakdown of persistent organic pollutants in water sources (Lin et al., 2013).
Safety and Hazards
The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that it is harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These suggest measures to prevent exposure and actions to take in case of exposure .
特性
IUPAC Name |
2-(2-aminoethylsulfanylmethyl)benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S.ClH/c11-5-6-13-8-10-4-2-1-3-9(10)7-12;/h1-4H,5-6,8,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBNUSRUEJLIGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCCN)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Fluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2690553.png)
![methyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2690554.png)
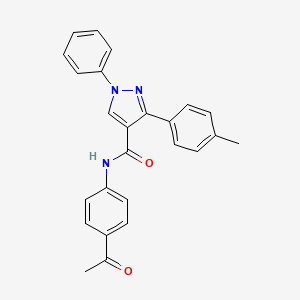
![2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2690557.png)
![1-[3-Methoxy-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2690558.png)
![N-(2-(4-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2690559.png)
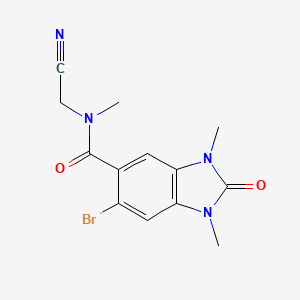
![N-[(1E)-2-{[(2E)-2-(Hydroxyimino)cyclopentyl]methyl}-cyclopentylidene]hydroxylamine](/img/structure/B2690562.png)
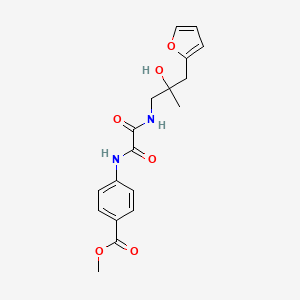
![9-isobutyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2690566.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acetamide](/img/structure/B2690567.png)
